molecular formula C12H12N2O2 B2365381 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole CAS No. 2411230-46-9

1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Cat. No.: B2365381
CAS No.: 2411230-46-9
M. Wt: 216.24
InChI Key: AXQCUWWYKAGEFH-UHFFFAOYSA-N
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Description

1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound has gained significant attention in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole typically involves the reaction of 2-(oxiran-2-ylmethoxy)benzaldehyde with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring, with reagents like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole can be compared with other imidazole derivatives such as:

    1H-Benzo[d]imidazole: Known for its antimicrobial properties.

    2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile: A potent PqsR antagonist with applications in reducing bacterial virulence. The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

1-[2-(oxiran-2-ylmethoxy)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-4-12(16-8-10-7-15-10)11(3-1)14-6-5-13-9-14/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQCUWWYKAGEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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